molecular formula C9H16O2 B6161467 methyl 3-cyclopropyl-3-methylbutanoate CAS No. 486394-55-2

methyl 3-cyclopropyl-3-methylbutanoate

Cat. No.: B6161467
CAS No.: 486394-55-2
M. Wt: 156.2
InChI Key:
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Description

Methyl 3-cyclopropyl-3-methylbutanoate is an organic compound with the molecular formula C9H16O2 It is an ester, characterized by a cyclopropyl group attached to the third carbon of a butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-cyclopropyl-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with methanol in the presence of an acid catalyst. Another method includes the esterification of 3-cyclopropyl-3-methylbutanoic acid with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes use high-purity reactants and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products Formed

    Oxidation: 3-cyclopropyl-3-methylbutanoic acid.

    Reduction: 3-cyclopropyl-3-methylbutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-cyclopropyl-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-3-methylbutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The cyclopropyl group may also influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: Similar ester structure but lacks the cyclopropyl group.

    Ethyl 3-cyclopropyl-3-methylbutanoate: Similar structure with an ethyl group instead of a methyl group.

    3-cyclopropyl-3-methylbutanoic acid: The acid form of the compound

Uniqueness

Methyl 3-cyclopropyl-3-methylbutanoate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-cyclopropyl-3-methylbutanoate involves the reaction of cyclopropylmethyl magnesium bromide with 3-methyl-2-oxobutanoic acid followed by esterification with methanol.", "Starting Materials": [ "Cyclopropylmethyl magnesium bromide", "3-methyl-2-oxobutanoic acid", "Methanol" ], "Reaction": [ "Step 1: Preparation of cyclopropylmethyl magnesium bromide by reacting cyclopropylmethyl bromide with magnesium in dry ether.", "Step 2: Addition of the prepared Grignard reagent to 3-methyl-2-oxobutanoic acid in dry ether to form the corresponding alcohol.", "Step 3: Esterification of the alcohol with methanol in the presence of a strong acid catalyst such as sulfuric acid to yield methyl 3-cyclopropyl-3-methylbutanoate." ] }

CAS No.

486394-55-2

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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